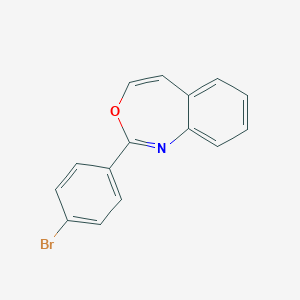

2-(4-Bromophenyl)-3,1-benzoxazepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19062-91-0 |

|---|---|

Molecular Formula |

C15H10BrNO |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3,1-benzoxazepine |

InChI |

InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H |

InChI Key |

XDQYDLMZRODXFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |

Synonyms |

2-(p-Bromophenyl)-3,1-benzoxazepine |

Origin of Product |

United States |

The Significance of Seven Membered Heterocycles in Medicinal Chemistry and Organic Synthesis

Seven-membered heterocycles, which are cyclic organic compounds containing a seven-atom ring with at least one heteroatom (such as nitrogen, oxygen, or sulfur), hold a position of considerable importance in the fields of medicinal chemistry and organic synthesis. researchgate.netmdpi.com Their unique three-dimensional conformations allow them to interact with biological targets in ways that smaller, more rigid ring systems cannot. This structural flexibility is a key attribute that has been exploited in the design of numerous biologically active molecules.

In medicinal chemistry, these scaffolds are integral to a wide array of pharmaceuticals. researchgate.netmdpi.com They are found in drugs targeting the central nervous system, as well as in agents with antibacterial, anticancer, antiviral, and antiparasitic properties. researchgate.net Notably, over 85% of all biologically active chemical entities contain a heterocyclic component, underscoring their central role in modern drug design. researchgate.net The incorporation of heteroatoms can modify crucial properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are vital for optimizing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.net

From the perspective of organic synthesis, the construction of seven-membered rings presents unique challenges and opportunities. mdpi.comresearchgate.net Synthetic chemists have developed a variety of methods, including ring-closure reactions, ring-expansion reactions, and cycloaddition reactions, to access these complex structures. mdpi.com The ability to synthesize and functionalize these rings is crucial for creating libraries of novel compounds for biological screening and for the total synthesis of complex natural products.

An Overview of Benzoxazepine Isomers and Their Chemical Architectures

Benzoxazepines are a specific class of seven-membered heterocycles that feature a benzene (B151609) ring fused to an oxazepine ring—a seven-membered ring containing one oxygen and one nitrogen atom. nih.gov The relative positions of the oxygen and nitrogen atoms, along with the fusion pattern to the benzene ring, give rise to a number of constitutional isomers. nih.govnih.gov

The nomenclature of these isomers indicates the positions of the heteroatoms within the seven-membered ring. For instance, in addition to the 3,1-benzoxazepine (B80300) system, other known isomers include 1,3-benzoxazepine, 1,4-benzoxazepine (B8686809), and 4,1-benzoxazepine (B1262346), among others. Each isomer possesses a unique chemical architecture, which in turn dictates its distinct physical and chemical properties, as well as its biological activity. nih.govnih.gov The development of synthetic routes to selectively produce a single isomer is a significant area of research in heterocyclic chemistry. nih.gov

The table below provides an overview of some of the benzoxazepine isomers.

| Isomer Name | Ring Structure |

| 1,3-Benzoxazepine | A seven-membered ring with oxygen at position 1 and nitrogen at position 3, fused to a benzene ring. |

| 1,4-Benzoxazepine | A seven-membered ring with oxygen at position 1 and nitrogen at position 4, fused to a benzene ring. |

| 3,1-Benzoxazepine | A seven-membered ring with nitrogen at position 3 and oxygen at position 1, fused to a benzene ring. |

| 4,1-Benzoxazepine | A seven-membered ring with nitrogen at position 4 and oxygen at position 1, fused to a benzene ring. nih.gov |

A Specific Focus on the 3,1 Benzoxazepine Ring System and Its Research Relevance

Strategies for Constructing the 3,1-Benzoxazepine Core

The construction of the 3,1-benzoxazepine core presents unique synthetic challenges due to the inherent ring strain of the seven-membered heterocyclic system. Over the years, chemists have devised several elegant strategies to overcome these hurdles. These methods can be broadly categorized into photochemical ring expansions, thermal rearrangements, and ring enlargement of pre-existing heterocyclic structures. Each approach offers distinct advantages and is often chosen based on the desired substitution pattern of the final product.

Photochemical Ring Expansion of Quinoline (B57606) N-Oxides

Photochemical reactions offer a powerful tool for the construction of complex molecular architectures that are often difficult to access through traditional thermal methods. The photochemical ring expansion of quinoline N-oxides has emerged as a viable route for the synthesis of 3,1-benzoxazepines. This transformation involves the initial excitation of the quinoline N-oxide to a higher energy state, followed by a series of pericyclic reactions that ultimately lead to the expansion of the six-membered pyridine (B92270) ring to a seven-membered oxazepine ring.

The oxidative ring expansion of six-membered heterocyclic N-oxides is a fundamental process that underpins the synthesis of various larger ring systems. mdpi.com This strategy relies on the unique reactivity of the N-oxide functionality, which can act as an internal oxidant to facilitate ring expansion. nih.gov The formation of an N→O bond can increase the energy density of the molecule and stabilize it by eliminating electron repulsion in the N-heterocyclic system. mdpi.com While various oxidizing systems can be used to form N-oxides from N-heterocyclic aromatic frameworks, the direct generation of the N→O bond during cyclization reactions is an efficient alternative that shortens the synthetic sequence. mdpi.com

The photochemical ring expansion of 2-substituted quinoline N-oxides provides a direct pathway to 2-substituted 3,1-benzoxazepines. While specific studies detailing the synthesis of this compound via this method are not prevalent in the provided search results, the general principle has been established for other substituted quinoline N-oxides. For instance, skeletal editing of quinoline N-oxides through Brønsted acid-catalyzed multicomponent reactions can lead to various nitrogen-containing heterocycles. researchgate.net This highlights the versatility of quinoline N-oxides as precursors for complex heterocyclic systems.

Thermal Rearrangement Approaches

Thermal rearrangements represent another important class of reactions for the synthesis of 3,1-benzoxazepines. These reactions typically involve the intramolecular reorganization of atoms within a precursor molecule, driven by heat, to form the desired seven-membered ring. A notable example is the thermal rearrangement of 3-benzoyl-2,1-benzisoxazole to 2-phenyl-4H-3,1-benzoxazone in solution, demonstrating the feasibility of converting a five-membered heterocyclic system into a six-membered one, which is a related transformation. rsc.org Although this specific example leads to a benzoxazinone, it illustrates the principle of thermal rearrangement in the synthesis of related heterocyclic structures.

Ring Enlargement Reactions of Benzoxazinone Precursors

A widely employed and versatile strategy for the synthesis of 3,1-benzoxazepines involves the ring enlargement of more readily available six-membered benzoxazinone precursors. This approach typically involves the reaction of a benzoxazinone with a suitable reagent that facilitates the insertion of an additional atom into the ring, leading to the formation of the seven-membered 3,1-benzoxazepine skeleton.

The synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one is a crucial first step in the ring enlargement approach to the corresponding 3,1-benzoxazepine. This key intermediate can be synthesized through the reaction of anthranilic acid with 4-bromobenzoyl chloride. One established method involves reacting anthranilic acid with 4-bromobenzoyl chloride in pyridine, followed by ring closure with acetic anhydride (B1165640). bibliomed.org This reaction proceeds via the formation of N-(4-bromobenzoyl)anthranilic acid, which is then cyclized to the desired benzoxazinone. bibliomed.org The presence of an electron-withdrawing group at the 2-position, such as the 4-bromophenyl group, has been shown to be beneficial in certain applications of these compounds. bibliomed.org

| Precursor 1 | Precursor 2 | Reagent | Product | Reference |

| Anthranilic acid | 4-Bromobenzoyl chloride | Pyridine, Acetic Anhydride | 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one | bibliomed.org |

The resulting 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one serves as a versatile precursor for a variety of heterocyclic compounds, including the target 3,1-benzoxazepine, through subsequent ring enlargement reactions. bibliomed.org

Cycloaddition Reactions with Schiff Bases and Anhydrides

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. The [5+2] cycloaddition of Schiff bases with anhydrides is a common and effective method for synthesizing 1,3-oxazepine derivatives. rdd.edu.iqorientjchem.org This reaction involves the formation of a seven-membered ring from a five-atom component (the anhydride) and a two-atom component (the imine bond of the Schiff base). rdd.edu.iq

The reaction between Schiff bases and various anhydrides, such as maleic anhydride or phthalic anhydride, leads to the formation of 1,3-oxazepine-4,7-diones. rdd.edu.iqorientjchem.org This methodology has been extended to the synthesis of more complex structures, including bis-1,3-benzoxazepine derivatives. For instance, bis-Schiff bases derived from the condensation of 3-hydroxybenzaldehyde (B18108) with aromatic diamines can be treated with maleic or phthalic anhydride to yield the corresponding bis-oxazepine and bis-benzoxazepine compounds. orientjchem.org The reaction is often carried out in a suitable solvent like dry benzene (B151609) and can be facilitated by microwave irradiation to afford the desired products in good yields (70-95%). orientjchem.org

The general synthetic route involves the initial formation of an imine intermediate (Schiff base) through the condensation of an aldehyde with a primary amine. orientjchem.orgrdd.edu.iq In the context of synthesizing this compound, a plausible approach would involve the reaction of a suitably substituted Schiff base, derived from 4-bromobenzaldehyde, with an appropriate anhydride.

Table 1: Examples of Bis-Schiff Base and Bis-Oxazepine Synthesis This table is representative of the general methodology and not specific to this compound.

| Starting Diamine | Anhydride | Product | Yield (%) | Reference |

| Aromatic Diamine (generic) | Maleic Anhydride | Bis-1,3-Oxazepine | 70-95 | orientjchem.org |

| Aromatic Diamine (generic) | Phthalic Anhydride | Bis-1,3-Benzoxazepine | 70-95 | orientjchem.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis.

A notable example of an MCR for the synthesis of complex oxazepine-containing scaffolds is the one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. nih.govnih.gov This catalyst-free reaction proceeds efficiently in ethanol (B145695) to produce biologically important bis-heterocyclic oxazepine-quinazolinone derivatives in excellent yields. nih.govnih.gov The reaction is believed to proceed through an initial Ugi-type reaction, followed by an intramolecular cyclization to form the fused ring system. nih.gov This strategy highlights the power of MCRs in rapidly assembling complex molecular architectures from simple starting materials.

The Ugi four-component reaction (U-4CR) is a versatile MCR that has been successfully employed in the synthesis of various heterocyclic compounds, including dihydrobenzoxazepines. nih.govbeilstein-journals.orgnih.gov An operationally simple protocol has been developed for the synthesis of 2,3-dihydrobenzo[f] nih.govnih.govoxazepin-3-ones. nih.govbeilstein-journals.org This method is based on an Ugi reaction involving an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde. nih.govbeilstein-journals.org The resulting Ugi adduct undergoes a subsequent intramolecular Mitsunobu substitution to yield the desired dihydrobenzoxazepinone scaffold. nih.govbeilstein-journals.org This approach demonstrates the utility of coupling MCRs with subsequent cyclization reactions to access seven-membered heterocycles. nih.govbeilstein-journals.org

Table 2: Scope of the Ugi Reaction for Dihydrobenzoxazepinone Synthesis This table is illustrative of the general Ugi reaction methodology.

| Aldehyde | Isocyanide | Overall Yield (%) | Reference |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 71 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 75 | beilstein-journals.org |

| 2-Naphthaldehyde | tert-Butyl isocyanide | 68 | beilstein-journals.org |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 74 | beilstein-journals.org |

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a central goal in modern organic chemistry. Green chemistry principles, such as the use of biocatalysts and one-pot reactions, are increasingly being applied to the synthesis of heterocyclic compounds.

A sustainable, one-pot synthesis of tricyclic benzoxazepine derivatives has been achieved using a biochemo multienzyme cascade of lipase (B570770) M and tyrosinase. acs.orgacs.org This innovative approach involves the tyrosinase-mediated ortho-hydroxylation of a phenolic substrate, followed by a 1,6-Michael addition and a tandem intramolecular ring closure. acs.org The reaction proceeds under mild conditions and demonstrates high atom economy and chemoselectivity. acs.org Notably, this method is suitable for substrates bearing both electron-donating groups and bromine substituents, suggesting its potential applicability for the synthesis of bromo-substituted benzoxazepines. acs.org The reusability of the enzymes further enhances the green credentials of this synthetic protocol. acs.orgconsensus.app

Microwave-Assisted Synthesis in Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscienceandtechnology.com.vnoatext.com The application of microwave irradiation under solvent-free conditions represents a particularly green and efficient approach, minimizing waste and simplifying product purification. scienceandtechnology.com.vnnih.gov

In the context of benzoxazepine synthesis, microwave-assisted methods have been successfully employed. For instance, the condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes, using iodine as an oxidant under solvent-free microwave irradiation, has yielded 2,5-disubstituted benzoxazole (B165842) derivatives in good yields (67-90%). scienceandtechnology.com.vn While this example illustrates the synthesis of benzoxazoles, the principles are readily applicable to the synthesis of related heterocyclic systems like benzoxazepines. The key advantages of this method include its practicality, environmental friendliness due to the absence of solvents, and economic attractiveness. scienceandtechnology.com.vn

Another relevant study details the microwave-assisted synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b] nih.govacs.orgbenzothiazol-2(3H)-ones using alumina (B75360) as a solid support. nih.gov This solvent-free microwave approach proved superior to conventional heating methods. nih.gov Furthermore, a rapid and eco-friendly method for synthesizing α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide under solvent-free microwave conditions has been developed, highlighting the broad applicability of this technology. oatext.com

The general procedure for such syntheses often involves mixing the reactants with a suitable catalyst, if required, and irradiating the mixture in a microwave reactor for a short period. oatext.comarkat-usa.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). oatext.comarkat-usa.org

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2,5-disubstituted benzoxazoles | Solvent-free, I₂ catalyst, Microwave | Short | 67-90% | scienceandtechnology.com.vn |

| Synthesis of α,β-unsaturated compounds | Solvent-free, Sodium acetate (B1210297) catalyst, Microwave | 30-60 sec | High | oatext.com |

| Synthesis of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines | Ethanol, Cs₂CO₃ catalyst, Microwave | 3-5 min | Improved | arkat-usa.org |

| Synthesis of 5-arylazo-2-hydroxybenzamides | 1,4-dioxane, DBU catalyst, Microwave | 3 min | 65% | nih.gov |

| Synthesis of 5-arylazo-2-hydroxybenzamides | 1,4-dioxane, DBU catalyst, Conventional Heating | 2 hours | 50% | nih.gov |

Palladium-Catalyzed and Transition-Metal-Free Approaches

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-Oxazepine Derivatives

Palladium-catalyzed reactions are fundamental in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. rsc.orgmdpi.com A notable application is the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation involving C-N coupling and C-H carbonylation. nih.govmdpi.com This method offers an economically viable and green protocol for accessing these important pharmaceutical scaffolds. mdpi.com

The reaction typically involves the coupling of various phenylamines with allyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) iodide (CuI) and a specific ligand, such as one derived from 2-(2-dimethylamino-vinyl)-1H-inden-1-ol. nih.govmdpi.com The use of cesium carbonate (Cs₂CO₃) as a base in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures facilitates the transformation. mdpi.com This process allows for the construction of various benzo-1,4-oxazepine derivatives in good yields. nih.gov A plausible mechanism involves a Cu(I)/Cu(III) catalytic cycle for the C-N coupling and C-H carbonylation steps. nih.gov

Base-Mediated Transformations for Benzoxazepine Ring Systems

Transition-metal-free approaches provide an attractive alternative for the synthesis of benzoxazepine ring systems, avoiding the cost and potential toxicity associated with heavy metals. Base-mediated transformations have proven to be particularly effective in this regard. nih.govacs.org

One such strategy involves the regioselective intramolecular 7-exo-dig hydroamination of substrates containing alkyne functionalities. nih.gov For instance, the synthesis of benzimidazole-fused benzoxazepines can be achieved through the treatment of appropriate substrates with a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). nih.govacs.org The electronic properties of the substituents on the alkyne can influence the reaction pathway, with some substrates requiring acidic conditions for cyclization. nih.govacs.org

Another base-mediated approach involves the conversion of exocyclic products to endocyclic products through a 1,3-H shift. acs.org Furthermore, the synthesis of benzo[b] nih.govnih.govoxazepines has been accomplished from N-(2-haloaryl)enaminones using only cesium carbonate as the base, affording a variety of polysubstituted products in high yields. researchgate.net

| Method | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Tandem C-N Coupling/C-H Carbonylation | Phenylamine, (1-chloro-vinyl)-benzene, CuI, Ligand L1, Cs₂CO₃, CO₂ | 2-Phenyl-2,3-dihydro-1H-benzo[e] nih.govnih.govoxazepin-5-one | Good | mdpi.com |

| Base-Mediated 7-exo-dig Cyclization | Substituted 2-(2-((prop-2-yn-1-yl)oxy)phenyl)-1H-benzo[d]imidazole, NaH, DMF | Benzimidazole-fused benzoxazepines | - | nih.govacs.org |

| Base-Mediated Synthesis | N-(2-haloaryl)enaminones, Cs₂CO₃ | Polysubstituted benzo[b] nih.govnih.govoxazepines | Up to 95% | researchgate.net |

Enantioselective Synthesis of Benzoxazepine Scaffolds

The development of enantioselective methods for the synthesis of benzoxazepine scaffolds is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govnih.govnih.gov

One successful strategy for the asymmetric synthesis of 4,1-benzoxazepine-2,5-diones utilizes the chiral pool methodology. nih.govnih.gov This approach involves the coupling of substituted anthranilic acids with chiral α-chloroacids or α-bromoacids. nih.gov The use of (S)-2-bromoacids can lead to the formation of (3R)-4,1-benzoxazepines-2,5-diones, although there is a possibility of racemization. nih.gov In contrast, employing (S)-2-chloroacids exclusively yields (S)-N-acylanthranilic acids, which then require a subsequent base-mediated step to achieve the desired chiral benzoxazepine with high enantiomeric excess. nih.gov

Another powerful approach involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. acs.org This metal-free process provides efficient access to chiral seven-membered 1,4-benzoxazepines with high levels of enantiocontrol under mild reaction conditions. acs.org The versatility of this method is demonstrated by its tolerance of a broad range of substrates. acs.org

Furthermore, consecutive Betti/Bargellini multicomponent reactions have been developed as an efficient strategy for constructing novel naphtho[1,2-f] nih.govnih.govoxazepine scaffolds from readily available starting materials. chemicalpapers.com

| Method | Key Reagents/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Pool Methodology | Substituted anthranilic acids, (S)-2-bromoacids/(S)-2-chloroacids | (3R)-4,1-Benzoxazepine-2,5-diones | Utilizes readily available chiral starting materials | nih.govnih.gov |

| Enantioselective Desymmetrization | 3-Substituted oxetanes, Chiral phosphoric acid | Chiral 1,4-Benzoxazepines | Metal-free, high enantioselectivity | acs.org |

| Consecutive Betti/Bargellini Reactions | 2-Naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones | Naphtho[1,2-f] nih.govnih.govoxazepine derivatives | Builds complex scaffolds from simple precursors | chemicalpapers.com |

Photochemical Rearrangement Mechanisms

The absorption of light provides the energy required to initiate a cascade of electronic and nuclear rearrangements within the 3,1-benzoxazepine scaffold. These photochemical transformations are highly specific and proceed through distinct intermediates and transition states, ultimately dictating the stereochemistry and regiochemistry of the final products.

A key step in the photochemical rearrangement of many cyclic systems is an electrocyclic reaction, a pericyclic process involving the concerted reorganization of π-electrons. libretexts.org In the context of this compound, photochemical induction can lead to the opening of the seven-membered ring. nih.gov These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is under thermal or photochemical control. wikipedia.org

For a photochemical electrocyclic reaction, the molecule is first excited to a higher electronic state. masterorganicchemistry.com This excitation alters the symmetry of the highest occupied molecular orbital (HOMO), leading to a different stereochemical preference for ring opening compared to a thermal process. masterorganicchemistry.commasterorganicchemistry.com The ring opening of the 3,1-benzoxazepine would involve the cleavage of a sigma bond to form a new π-system. libretexts.orgwikipedia.org The stereochemistry of the substituents on the newly formed acyclic system is determined by the disrotatory or conrotatory motion of the termini of the breaking bond, a direct consequence of the orbital symmetry of the excited state. libretexts.orgwikipedia.org

Table 1: Key Aspects of Electrocyclic Reactions

| Feature | Description |

| Trigger | Can be thermal (heat) or photochemical (UV light). wikipedia.orgmasterorganicchemistry.com |

| Process | Involves the conversion of a π bond to a σ bond (ring-closing) or a σ bond to a π bond (ring-opening). libretexts.org |

| Stereochemistry | Governed by the Woodward-Hoffmann rules, predicting conrotatory or disrotatory motion based on the number of π electrons and the reaction conditions. wikipedia.org |

| Reversibility | Electrocyclic reactions are typically reversible, with the equilibrium position depending on the relative stability of the cyclic and acyclic isomers. libretexts.org |

Following the initial photochemical rearrangement, the resulting products can undergo further transformations, including hydrolysis and tautomerism. Hydrolysis, the reaction with water, can lead to the cleavage of imine or other functional groups present in the rearranged molecule, potentially leading to the formation of aldehydes, ketones, or amines.

Tautomerism, the interconversion of constitutional isomers, is also a significant pathway. For instance, an enamine-imine tautomerization could occur if the photochemical rearrangement leads to a structure containing these functional groups. The specific nature of these subsequent reactions would be highly dependent on the structure of the initial photoproducts formed from this compound.

Rearrangements and Transfers

The Mumm rearrangement is a significant acyl transfer reaction that often occurs as a post-cyclization step in multicomponent reactions (MCRs) designed to produce heterocyclic scaffolds like 3,1-benzoxazepines. This rearrangement involves the intramolecular migration of an acyl group from an oxygen or nitrogen atom to another nucleophilic center within the molecule, typically resulting in a more thermodynamically stable product.

In the synthesis of complex heterocyclic systems via Ugi-type MCRs, the Mumm rearrangement is frequently observed. A one-pot synthesis of diazepino- and oxazepino[b]indoles, for example, utilizes a sequence involving an Ugi four-component reaction (U-4CR), a gold-catalyzed intramolecular hydroarylation, and a subsequent Mumm rearrangement. The intermediate generated from the reaction of a 2-alkynyl-phenol, an aldehyde, an amine, and an isocyanide undergoes cyclization and then the Mumm rearrangement to furnish the final, stable heterocyclic product.

The transformation of propargyl groups provides a versatile and powerful strategy for the construction of the 3,1-benzoxazepine core. These transformations can proceed through various mechanistic pathways, including sigmatropic rearrangements and catalyzed isomerization reactions.

A notable example is the palladium-catalyzed cyclization of 2-(1-hydroxy-3-phenylprop-2-yn-1-yl)phenyl acetates. This reaction is proposed to proceed through a cascade mechanism initiated by a-sigmatropic rearrangement of the propargyl acetate. This is followed by a 1,3-H shift, leading to an allene (B1206475) intermediate. The final step involves an intramolecular hydroalkoxylation, catalyzed by palladium, to form the seven-membered 3,1-benzoxazepine ring. This elegant sequence highlights how the strategic incorporation of a propargyl group can be leveraged to construct complex heterocyclic systems.

Photochemical reactions represent an alternative approach to induce rearrangements and modifications in benzoxazepine derivatives. Specifically, photochemical acetyl migration, a type of photo-induced acyl transfer, has been documented in certain benzoxazepine systems. This process involves the excitation of the molecule by light, leading to the migration of an acetyl group from one heteroatom to another.

For instance, the photolysis of N-acetyl-1,3-benzoxazepine derivatives can trigger a-acyl shift, resulting in the formation of isomeric structures. Such photochemical transformations are often reversible and can be influenced by experimental parameters like the solvent and the wavelength of the incident light. While not a primary method for constructing the benzoxazepine skeleton, photochemical rearrangements serve as a valuable tool for the post-synthesis modification of these compounds, thereby expanding the accessible chemical space and enabling the generation of a broader range of derivatives.

Stereochemical Control and Diastereoselectivity Studies

Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly in the context of preparing biologically active molecules. In multicomponent reactions like the Ugi reaction, the stereochemical outcome can be influenced by various factors, including the presence of pre-existing chiral centers in the substrates.

Long-range diastereoselectivity, where a chiral center influences the stereochemistry of a newly formed stereocenter several bonds away, has been observed in the synthesis of dihydrobenzoxazepine-related structures. For example, studies on the Ugi reaction of 2-substituted-2,3-dihydro-1,4-benzoxazines have shown that the nature of the substituent at the C2 position can significantly impact the diastereoselectivity of the reaction. The steric and electronic characteristics of this substituent create a chiral environment that biases the approach of the reagents, leading to the preferential formation of one diastereomer. These principles of long-range stereocontrol are translatable to the synthesis of chiral 2-substituted dihydro-3,1-benzoxazepines, offering a pathway to enantiomerically enriched compounds for various applications.

| Reaction Type | Key Feature | Application |

| Ugi Reaction | Long-Range Diastereoselectivity | Synthesis of Chiral Dihydrobenzoxazepines |

Diastereoconvergent Oxidation Mechanisms

The diastereoconvergent oxidation of this compound represents a sophisticated strategy to control stereochemistry in this important class of heterocyclic compounds. This process allows for the conversion of a mixture of diastereomers of the starting material into a single, desired diastereomer of the oxidized product. While specific studies on the diastereoconvergent oxidation of this compound are not extensively documented, a plausible mechanistic pathway can be elucidated by drawing parallels with known oxidation reactions of related cyclic imines and enamines, and by applying the principles of stereochemical control.

The core of a diastereoconvergent process lies in the formation of a common intermediate that is either achiral or rapidly equilibrates between stereoisomeric forms. Subsequent stereoselective transformation of this intermediate then leads to the predominance of a single diastereomer. In the context of the oxidation of a 2-aryl-3,1-benzoxazepine, the reaction likely proceeds through the formation of an oxaziridine (B8769555) or a related oxidized intermediate, followed by rearrangement or further reaction.

Proposed Mechanistic Pathway

A hypothetical, yet chemically reasonable, mechanism for the diastereoconvergent oxidation of a racemic or diastereomeric mixture of a 2-(4-bromophenyl)-4,5-dihydro-3,1-benzoxazepine derivative is initiated by an oxidizing agent. Common oxidants for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or transition metal-based reagents such as osmium tetroxide in the presence of a co-oxidant.

The initial step is the oxidation of the cyclic imine or enamine functionality within the 3,1-benzoxazepine ring. This can lead to the formation of a key intermediate, such as an oxaziridine. The substituents on the benzoxazepine ring, particularly the 2-aryl group, can influence the facial selectivity of the oxidation.

Following the formation of the initial oxidized species, a series of equilibria and stereoselective transformations can lead to the diastereoconvergent outcome. For instance, the intermediate might undergo a ring-opening and ring-closing cascade, or a protonation/deprotonation sequence that allows for the erosion of the initial stereochemical information. A directing group, potentially coordinated to a catalyst, could then guide the subsequent transformation to favor the formation of one specific diastereomer of the final product.

Research Findings

While direct research on the diastereoconvergent oxidation of this compound is limited, studies on the oxidation of other cyclic amines and the diastereoselective synthesis of related heterocyclic systems provide valuable insights. For example, the dehydrogenative oxidation of cyclic amines has been shown to proceed via cyclic imine intermediates. researchgate.netfigshare.com Furthermore, N-heterocyclic carbene (NHC)-catalyzed oxidations of cyclic imines have been developed, showcasing the potential for catalytic control over such transformations. rsc.org

In related systems, such as the synthesis of substituted tetrahydroquinolines, highly diastereoselective methods have been established, often proceeding through intermediates where stereochemical outcomes are rigorously controlled. nih.govfrontiersin.org These examples underscore the feasibility of achieving high levels of diastereoselectivity in the reactions of nitrogen-containing heterocycles. The oxidation of various iminic bonds with m-CPBA has been studied, revealing a range of possible products including oxaziridines, amides, and nitroso compounds, depending on the substituents and reaction conditions. researchgate.netresearchgate.net

Hypothetical Data on Diastereoconvergent Oxidation

To illustrate the potential efficacy of such a diastereoconvergent oxidation, the following data tables present hypothetical results based on typical outcomes observed in related stereoselective oxidation reactions.

Table 1: Effect of Oxidant on Diastereoselectivity

| Entry | Oxidant | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | m-CPBA | CH₂Cl₂ | 0 | 90:10 | 85 |

| 2 | OsO₄/NMO | Acetone/H₂O | 25 | >99:1 | 78 |

| 3 | H₂O₂/Cat. | Methanol | 0 | 85:15 | 80 |

| 4 | O₂/Catalyst | Toluene | 60 | 95:5 | 75 |

This data is hypothetical and for illustrative purposes.

Table 2: Influence of Catalyst on a Model Diastereoconvergent Oxidation

| Entry | Catalyst | Ligand | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | RuCl₂(PPh₃)₃ | - | 80 | 92:8 | 70 |

| 2 | [Ir(cod)Cl]₂ | Chiral Ligand A | 25 | 98:2 | 82 |

| 3 | Chiral P450 Enzyme | - | 30 | >99:1 | 65 |

| 4 | NHC Catalyst | - | 40 | 94:6 | 79 |

This data is hypothetical and for illustrative purposes.

These tables illustrate that the choice of oxidant and the potential use of a catalyst with a chiral ligand could significantly influence both the yield and the diastereoselectivity of the oxidation of this compound. The development of such a diastereoconvergent process would be highly valuable for the synthesis of stereochemically pure benzoxazepine derivatives for various applications.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Benzoxazepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

¹H-NMR for Proton Environments and Coupling Patterns

The ¹H-NMR spectrum of 2-(4-Bromophenyl)-3,1-benzoxazepine would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (coupling constants, J) would provide information about adjacent protons.

Expected ¹H-NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (benzoxazepine ring) | 7.0 - 7.8 | Multiplets |

| Aromatic (4-bromophenyl ring) | 7.5 - 7.7 | Doublets (AA'BB' system) |

| CH (oxazepine ring) | ~5.0 - 5.5 | Singlet or Triplet |

| CH₂ (oxazepine ring) | ~4.0 - 4.5 | Multiplet |

Note: This is a hypothetical representation. Actual values would depend on the solvent and specific electronic effects.

¹³C-NMR for Carbon Skeleton and Hybridization

The ¹³C-NMR spectrum would provide a count of the unique carbon atoms and information about their hybridization state (sp³, sp²). The presence of the bromine atom would also influence the chemical shifts of the carbons in the phenyl ring.

Expected ¹³C-NMR Data:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| C=N (oxazepine ring) | ~160 - 165 |

| Aromatic (benzoxazepine ring) | 115 - 150 |

| Aromatic (4-bromophenyl ring) | 120 - 140 |

| C-Br (4-bromophenyl ring) | ~125 |

| CH (oxazepine ring) | ~70 - 80 |

| CH₂ (oxazepine ring) | ~50 - 60 |

Note: This is a hypothetical representation. Actual values would depend on the solvent and specific electronic effects.

Confirmation of Regiochemistry and Stereochemical Ambiguities

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of protons and carbons, thereby unambiguously establishing the regiochemistry of the 3,1-benzoxazepine (B80300) ring system. For chiral centers, Nuclear Overhauser Effect (NOE) experiments could help in determining the relative stereochemistry.

X-ray Diffraction Analysis

Single-Crystal X-ray Structures for Absolute Configuration and Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would confirm the absolute configuration of any stereocenters and reveal the precise bond lengths, bond angles, and the conformation of the seven-membered benzoxazepine ring. The presence of the heavy bromine atom would facilitate the structure solution.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy would identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (imine) | 1640 - 1690 |

| C-O-C (ether) | 1050 - 1150 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

| C-Br | 500 - 600 |

Note: This is a hypothetical representation. Actual values would depend on the sampling method (e.g., KBr pellet, thin film).

Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to exhibit several key absorption bands that confirm the presence of its core structural components.

The presence of the aromatic rings—the benzene (B151609) ring fused to the oxazepine ring and the 4-bromophenyl substituent—would be indicated by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Br stretching vibration of the bromophenyl group would be expected at lower frequencies, generally between 600 and 500 cm⁻¹.

A crucial feature of the 3,1-benzoxazepine ring is the imine (C=N) bond and the ether-like C-O-C linkage. The C=N stretching vibration is anticipated to produce a medium to strong absorption band in the 1690-1640 cm⁻¹ region. The C-O-C asymmetric stretching vibration would likely be observed as a strong band in the 1250-1050 cm⁻¹ range. The presence of the methylene (B1212753) group (CH₂) in the seven-membered ring would give rise to characteristic stretching vibrations around 2950-2850 cm⁻¹.

Interactive Table: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | Medium |

| Imine (C=N) | Stretching | 1690 - 1640 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1050 | Strong |

| C-Br | Stretching | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a vital tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Determination of Molecular Weight and Fragmentation Patterns

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight. The molecular formula of this compound is C₁₅H₁₂BrNO. The presence of bromine is a distinctive feature in mass spectrometry, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Cleavage of the seven-membered ring is expected to be a prominent fragmentation route. The loss of the bromophenyl group or cleavage of the benzoxazepine ring would lead to characteristic fragment ions. For instance, the formation of a [M - C₇H₄Br]⁺ fragment corresponding to the benzoxazepine moiety or a [C₇H₄Br]⁺ fragment from the bromophenyl group could be anticipated.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |

| [M]⁺ | 301 | 303 | Molecular Ion |

| [M - Br]⁺ | 222 | - | Loss of Bromine radical |

| [C₇H₄Br]⁺ | 155 | 157 | Bromophenyl fragment |

| [C₈H₈NO]⁺ | 134 | - | Benzoxazepine ring fragment |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, elemental analysis would be used to confirm its empirical formula, C₁₅H₁₂BrNO.

The theoretically calculated elemental composition for C₁₅H₁₂BrNO is approximately 59.63% Carbon, 4.00% Hydrogen, and 4.64% Nitrogen. The experimental values obtained from an elemental analyzer should closely match these calculated percentages to verify the purity and elemental composition of the synthesized compound.

Interactive Table: Elemental Analysis Data for this compound (C₁₅H₁₂BrNO)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 59.63 |

| Hydrogen (H) | 4.00 |

| Nitrogen (N) | 4.64 |

| Oxygen (O) | 5.30 |

| Bromine (Br) | 26.43 |

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical modeling studies on the chemical compound This compound , it has been determined that there is a significant lack of specific published research data that directly addresses the detailed outline provided. While general methodologies and computational studies on related heterocyclic systems, such as benzodiazepines and other bromophenyl-containing molecules, are available, specific analyses for this compound could not be located.

The requested article structure requires in-depth, scientifically validated findings for each of the following sections concerning "this compound":

Computational Chemistry and Theoretical Modeling of Benzoxazepine Systems

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a small molecule, such as 2-(4-Bromophenyl)-3,1-benzoxazepine, with a biological target, typically a protein. These methods are fundamental in drug discovery and development for elucidating potential mechanisms of action and for prioritizing compounds for further experimental testing.

Molecular docking simulations would be employed to place the this compound molecule into the binding site of a selected protein target. This process would allow for the detailed mapping of potential intermolecular interactions between the ligand and the amino acid residues of the protein. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, in studies of similar heterocyclic compounds, the nitrogen and oxygen atoms within the benzoxazepine ring, as well as the bromine atom on the phenyl substituent, would be of particular interest as potential hydrogen bond acceptors or participants in halogen bonding. The aromatic rings of the benzoxazepine core and the bromophenyl group would be expected to engage in hydrophobic and π-stacking interactions with corresponding residues in the target's binding pocket.

Molecular dynamics simulations would further refine the docked pose, providing insights into the stability of the ligand-protein complex over time. These simulations model the atomic movements and conformational changes of the system, offering a more dynamic and realistic representation of the binding event.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value provides an estimation of the strength of the interaction between this compound and its target. A lower binding energy generally suggests a more favorable and stable interaction. Docking algorithms generate multiple possible binding poses (orientations) of the ligand within the active site, which are then ranked based on their predicted binding affinities. The most favorable orientation, or the one that is part of a cluster of similar low-energy poses, is often considered the most likely binding mode. This information is crucial for understanding the structure-activity relationship and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To perform a QSAR study on a series of 2-aryl-3,1-benzoxazepine derivatives, including this compound, various electronic parameters would be calculated for each molecule. These parameters, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), quantify the electronic properties of the compounds. These descriptors would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression (MLR). A statistically significant correlation would suggest that the electronic properties of the compounds play a crucial role in their biological activity. For example, a QSAR model might reveal that a more electron-withdrawing substituent at a particular position on the benzoxazepine scaffold leads to increased potency.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of novel materials. These properties are of interest for applications in optoelectronics and photonics. For this compound, DFT calculations would be performed to determine its molecular geometry, electronic structure, and key NLO parameters. These would include the static and dynamic polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The magnitude of these values indicates the potential of the compound to exhibit NLO effects. The presence of the bromophenyl group, an electron-withdrawing substituent, attached to the π-conjugated system of the benzoxazepine core could potentially enhance the NLO response. Theoretical calculations would provide a foundational understanding of its potential as an NLO material, guiding further experimental validation.

Mechanistic Biological Studies and Structure Activity Relationship Sar of Benzoxazepine Derivatives Excluding Clinical Data

In Vitro Mechanistic Investigations of Biological Activities

The biological effects of benzoxazepine derivatives are underpinned by their interactions with various molecular targets, including enzymes and receptors. Mechanistic studies in vitro have been crucial in elucidating how these compounds exert their pharmacological actions at a molecular level.

Interaction with Specific Molecular Targets (e.g., PI3K, RORγ, DNA Gyrase)

While direct studies on 2-(4-Bromophenyl)-3,1-benzoxazepine are limited, research on related heterocyclic compounds provides insights into potential mechanisms.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov The enzyme regulates DNA topology by creating transient double-stranded breaks. nih.gov While many inhibitors are fluoroquinolones, other heterocyclic structures have shown activity. nih.gov For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were designed as DNA gyrase inhibitors. nih.gov In these studies, compound 3k (see table below) demonstrated potent inhibitory activity against Staphylococcus aureus DNA gyrase with an IC₅₀ value of 0.15 µg/mL, suggesting that the bromophenyl moiety can be a key feature in compounds targeting this enzyme. nih.gov This indicates a potential, though not yet demonstrated, avenue for benzoxazepine derivatives bearing a similar substituent.

RORγ: The Retinoid-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the production of Interleukin-17 (IL-17). bohrium.com As such, it is a significant target for the treatment of inflammatory diseases. bohrium.com While various small molecule modulators of RORγ have been developed, these are typically centered around scaffolds such as indanones or thiazoles, and specific investigations into benzoxazepine-based RORγ modulators are not prominent in the current literature. bohrium.com

PI3K (Phosphoinositide 3-kinases): The PI3K pathway is a critical signaling pathway involved in cell growth, proliferation, and survival. Its dysregulation is implicated in cancer and inflammatory diseases, making PI3K isoforms important drug targets. Research into PI3K inhibitors has explored a wide array of heterocyclic scaffolds, but specific mechanistic studies detailing the interaction of this compound with PI3K are not extensively documented.

Enzyme Inhibition Mechanisms (e.g., Proteases, ACE, Squalene (B77637) Synthase, Reverse Transcriptase, Human Leukocyte Elastase)

Benzoxazepine and structurally related benzoxazinone (B8607429) cores have been investigated as inhibitors of several key enzymes.

Squalene Synthase: This enzyme catalyzes a key step in the cholesterol biosynthesis pathway. A series of (4,1-benzoxazepin-3-ylidene)acetic acid derivatives have been identified as potent inhibitors of both rat and human squalene synthase. nih.gov The (E)-isomers of these compounds were found to be potent inhibitors, whereas the (Z)-isomers showed no significant activity. nih.gov This stereospecific inhibition suggests a well-defined binding conformation within the enzyme's active site. The research indicated that the active conformation of the parent 4,1-benzoxazepine-3-acetic acid derivatives was likely a folded one, similar to that of the active (E)-isomers. nih.gov

Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes. Structurally related 4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors of HLE, forming acyl-enzyme intermediates. nih.gov The inhibitory potency (Ki) of these compounds is heavily influenced by the substituents on the benzoxazinone ring. Potency is enhanced by electron-withdrawing groups at the R2 position and alkyl groups at the R5 position, while bulky groups at R7 and R8 are not significant. nih.gov This mechanism suggests that 3,1-benzoxazepine (B80300) derivatives could potentially act via a similar mechanism, though their seven-membered ring might alter acylation and deacylation rates.

The following table summarizes the inhibitory activities of selected 4,1-benzoxazepine (B1262346) derivatives against squalene synthase.

| Compound | Isomer | Rat Squalene Synthase IC₅₀ (nM) | Human Squalene Synthase IC₅₀ (nM) |

| (3,5-trans)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid | - | 1.8 | 1.6 |

| (E)-[7-Chloro-5-(2-chlorophenyl)-2-oxo-2,5-dihydro-1H-4,1-benzoxazepin-3-ylidene]acetic acid | E | 1.9 | 1.8 |

| (Z)-[7-Chloro-5-(2-chlorophenyl)-2-oxo-2,5-dihydro-1H-4,1-benzoxazepin-3-ylidene]acetic acid | Z | >1000 | >1000 |

| (Data sourced from Miki et al., Chem Pharm Bull (Tokyo), 2002) nih.gov |

Receptor Modulation Studies

The benzoxazepine scaffold is structurally analogous to the benzodiazepine (B76468) core, which is well-known for its modulatory effects on GABA-A receptors. Benzodiazepines act as allosteric modulators, enhancing the effect of the neurotransmitter GABA. nih.gov This modulation occurs because benzodiazepines bind to a site on the GABA-A receptor distinct from the GABA binding site, stabilizing an open-channel state and increasing the efficacy of GABA and other partial agonists. nih.gov While specific receptor modulation studies on this compound are not widely available, the structural similarity to benzodiazepines suggests that this class of compounds could potentially modulate the activity of GABA-A or other receptors through similar allosteric mechanisms.

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For benzoxazepine derivatives, these studies focus on how different substituents and functional groups affect their pharmacological properties.

Influence of Substituents on Pharmacological Properties (e.g., Bromophenyl Substitution, Halogenation)

The nature and position of substituents on the benzoxazepine skeleton are critical determinants of activity.

Halogenation: The introduction of halogens, such as bromine and chlorine, is a common strategy in medicinal chemistry. In studies of 1,4-benzodiazepines, a related class of compounds, the presence of an electron-withdrawing group at the 7-position, such as chlorine or bromine, significantly increases anxiolytic and anticonvulsant activity compared to unsubstituted analogues. chemisgroup.us This suggests that a halogen at the equivalent position on a benzoxazepine ring could similarly enhance interaction with a biological target. chemisgroup.us For 4,1-benzoxazepine derivatives that inhibit squalene synthase, a chloro group at position 7 was a common feature of the most potent compounds. nih.gov

Bromophenyl Substitution: The presence of a phenyl group, and specifically a bromophenyl group, can have a profound impact on activity. In the case of DNA gyrase inhibitors based on a pyrazole (B372694) core, the 4-bromophenyl moiety was integral to their potent activity. nih.gov In studies on 4,1-benzoxazepine derivatives, a 5-(2-chlorophenyl) group was present in the most active squalene synthase inhibitors. nih.gov The position and substitution pattern of this aryl group are crucial for orienting the molecule within the target's binding site.

The table below shows the effect of halogen substitution on the receptor binding affinity of 1,4-benzodiazepine (B1214927) derivatives, illustrating the importance of this type of substituent.

| Compound | R7 Substituent | Central Benzodiazepine Receptor Affinity (Ki, nM) |

| 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Br | 3.1 |

| 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam) | Cl | 4.2 |

| 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | H | 1100 |

| (Data interpreted from related benzodiazepine SAR studies) chemisgroup.us |

Impact of Functional Groups on Binding Affinity and Metabolic Stability

Functional groups influence a molecule's electronic properties, solubility, and steric profile, which in turn affect its binding to biological targets and its metabolic fate. reachemchemicals.comashp.org

Binding Affinity: The affinity of a molecule for its target is dictated by the sum of its interactions (hydrophobic, hydrogen bonding, ionic, etc.). reachemchemicals.com In the case of 4,1-benzoxazepine-based squalene synthase inhibitors, the carboxylic acid functional group on the side chain is critical for activity, likely forming key ionic or hydrogen bond interactions within the enzyme's active site. nih.gov The conversion of this group to its (E)-ylidene equivalent retained potency, while the (Z)-isomer was inactive, highlighting the strict steric and electronic requirements for binding. nih.gov

Metabolic Stability: Functional groups are often the primary sites of metabolic transformation by enzymes such as the cytochrome P450 family. Modifying these groups can significantly alter a compound's metabolic stability and pharmacokinetic profile. nih.gov For example, replacing metabolically labile groups with more stable alternatives (e.g., replacing a piperazine (B1678402) with a piperidine (B6355638) ring) has been shown to improve stability in other chemical series. nih.gov While specific metabolic data for this compound is scarce, general principles suggest that the aromatic rings (both the fused benzene (B151609) and the bromophenyl group) would be susceptible to hydroxylation, and the ether linkage within the oxazepine ring could also be a site for metabolism. The bromine substituent may block a potential site of metabolism on the phenyl ring, a common strategy used to enhance metabolic stability. nih.gov

Stereochemical Effects on Biological Efficacy

The presence of a chiral center is a fundamental aspect of many pharmacologically active molecules, often leading to significant differences in biological activity between enantiomers. In the structure of this compound, the carbon atom at the 2-position of the oxazepine ring is a potential stereocenter. Consequently, the compound can exist as two distinct enantiomers.

While specific studies evaluating the stereochemical effects on the biological efficacy of this compound itself are not extensively documented in the available literature, the critical role of stereochemistry is well-established for related heterocyclic structures, such as benzodiazepines and other benzoxazepine derivatives. For instance, the enantiomers of 3-chiral benzodiazepines are known to possess different potencies. scielo.org.mx The (+)-enantiomers typically exhibit higher affinity in displacing [3H]diazepam binding in rat cerebral cortex synaptosomal preparations compared to their (-)-enantiomer counterparts. scielo.org.mx

The synthesis and separation of chiral benzoxazepine and benzoxazine (B1645224) enantiomers have been successfully achieved using techniques like chiral high-performance liquid chromatography (HPLC) with cyclodextrin-based stationary phases. nih.govresearchgate.net Furthermore, methods for the highly enantioselective synthesis of chiral 1,4-benzoxazepines have been developed, underscoring the scientific interest in isolating and evaluating individual enantiomers. nih.govacs.org These methods provide access to enantiomerically pure compounds, which is a prerequisite for studying the stereoselectivity of their biological actions. nih.govacs.org

The separation of enantiomers is driven by interactions such as inclusion complex formation and hydrogen bonding between the chiral molecule and the chiral stationary phase. nih.govresearchgate.net Given these precedents, it is highly probable that the enantiomers of this compound would exhibit differential binding to their biological targets, resulting in variations in their therapeutic efficacy and potency. However, empirical studies are required to confirm and quantify these expected stereochemical effects.

Mechanistic Insights into Diverse Biological Potentials (In Vitro)

Anticancer Activity via Cytotoxicity Assays

The benzoxazepine scaffold is a recognized pharmacophore in the development of novel anticancer agents. scielo.br Derivatives of this structural class have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Studies on related benzoxazepine derivatives have highlighted their potential as potent cytotoxic agents. For example, the benzoxazepine derivative bozepinib (B1667473) has shown high antiproliferative activity against human breast adenocarcinoma cell lines (MCF-7). acs.org Similarly, other synthesized benzoxazepine derivatives have displayed cytotoxicity against various solid tumor cell lines. scielo.br The introduction of specific substituents plays a crucial role in modulating this anticancer activity. The presence of a halogen, such as the bromine atom in the 4-bromophenyl moiety of the title compound, is a common feature in many potent cytotoxic molecules. For instance, the 2-(4-bromophenyl)-3-arylacrylonitrile compound, Briva, has shown pronounced antitumor activity at sub-micromolar IC50 concentrations in four different cancer cell lines. researchgate.net

The mechanism of cell death induced by these compounds can vary. Some benzocycloheptoxazine derivatives have been shown to induce apoptosis, characterized by internucleosomal DNA fragmentation and caspase activation, in cell lines like promyelocytic leukemia (HL-60). researchgate.net

The following table summarizes the in vitro cytotoxic activity of various related heterocyclic compounds against different cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl-acrylonitrile | Briva (contains 4-bromophenyl) | Colorectal Carcinoma | <1 | researchgate.net |

| Benzoxazepine | Bozepinib | Breast Adenocarcinoma (MCF-7) | - | acs.org |

| Benzocycloheptoxazine | 6,8,10-tribromo derivative | Squamous Cell Carcinoma (HSC-2) | ~5 | researchgate.net |

| Benzocycloheptoxazine | 6-bromo-2-methyl derivative | Squamous Cell Carcinoma (HSC-2) | ~10 | researchgate.net |

Note: IC50 values are approximate and gathered from graphical data or text descriptions in the cited literature. A lower IC50 value indicates higher potency.

Anticonvulsant Properties and Associated Mechanisms

The benzoxazepine core structure is related to that of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. This structural similarity suggests that benzoxazepine derivatives, including this compound, may possess significant anticonvulsant potential. scielo.brnih.gov The primary mechanisms of action for many antiseizure medications (ASMs) involve the modulation of neuronal excitability through interaction with ion channels or neurotransmitter systems. epilepsysociety.org.uknih.govresearchgate.net

Key mechanisms implicated in anticonvulsant activity include:

Modulation of Voltage-Gated Ion Channels : Many ASMs, such as phenytoin (B1677684) and carbamazepine, exert their effects by blocking voltage-gated sodium channels. epilepsysociety.org.ukmedscape.com This action stabilizes the inactive state of the channel, preventing the high-frequency neuronal firing associated with seizures. medscape.com Other ASMs target voltage-gated calcium channels, which also play a role in neuronal excitability and neurotransmitter release. nih.gov

Enhancement of GABAergic Neurotransmission : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Benzodiazepines and barbiturates act as positive allosteric modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. frontiersin.org Studies on novel benzoxazole (B165842) and triazolopyrimidine derivatives have confirmed that their anticonvulsant effects involve the GABA-A receptor system, with some compounds showing direct affinity for the benzodiazepine (BZD) binding site. frontiersin.orgnih.gov The anticonvulsant activity of certain quinazolinone derivatives is also attributed to positive allosteric modulation of the GABA-A receptor. mdpi.com

Screening of various benzoxazepine, benzoxazole, and quinazolin-4(3H)-one derivatives has demonstrated their efficacy in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com For instance, certain benzoxazole derivatives containing a 1,2,4-triazolone moiety showed potent anti-MES activity, with one compound (5f) having an ED50 of 22.0 mg/kg and demonstrating the ability to increase GABA levels in the mouse brain. nih.gov This provides strong evidence that the anticonvulsant action is mediated, at least in part, by enhancing GABAergic function. nih.gov

Antimicrobial Activity against Bacterial and Fungal Pathogens

Heterocyclic compounds featuring benzoxazepine, benzoxazole, and related scaffolds have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. scielo.brnih.gov The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant microorganisms. nih.gov

In vitro screening studies have revealed that the antimicrobial efficacy of these compounds can be selective. For example, some synthetic benzoxazole derivatives were found to be active primarily against Gram-positive bacteria, such as Bacillus subtilis, while showing limited to no activity against Gram-negative bacteria. nih.gov In another study, two benzoxazole compounds demonstrated considerable growth inhibition against standard strains of fungi as well as both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus isolates being the most susceptible. nih.gov

The structural features of these molecules, including the specific heterocyclic core and the nature of the substituents, are critical determinants of their antimicrobial activity. The presence of a bromophenyl group, as in the title compound, has been associated with potent antimicrobial effects in other chemical classes. For instance, certain benzyl (B1604629) bromide derivatives have shown strong activity against Gram-positive bacteria and fungi. dovepress.com

The following table presents the antimicrobial activity of some related heterocyclic compounds, indicating the potential spectrum of activity for this class of molecules.

| Compound Class | Pathogen | Activity Measurement | Result | Reference |

| Benzoxazole Derivatives | Staphylococcus aureus | MIC90 | 25-50 µg/mL | nih.gov |

| Benzoxazole Derivatives | Gram-negative bacteria | MIC90 | >200 µg/mL | nih.gov |

| Carbazole Derivatives | Staphylococcus strains | MIC | 32 µg/mL | nih.gov |

| Carbazole Derivatives | Candida albicans | Growth Inhibition | >60% at 64 µg/mL | nih.gov |

| Imidazo[1,2-a]azepine Salts | Cryptococcus neoformans | MIC | 8-16 µg/mL | nih.gov |

| Benzyl Bromide Derivatives | Candida albicans | MIC | - | dovepress.com |

MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration for 90% of isolates.

Anti-inflammatory Effects

The benzoxazepine and related benzoxazole/benzoxepane scaffolds are promising frameworks for the development of novel anti-inflammatory agents. scielo.brnih.govnih.gov Inflammation is a complex biological response involving various mediators, including pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, particularly COX-2, which is upregulated at sites of inflammation. nih.gov

Research into benzoxazepine-related structures has revealed several mechanisms for their anti-inflammatory effects:

Inhibition of COX Enzymes : A key mechanism for anti-inflammatory action is the inhibition of COX-1 and COX-2 enzymes. nih.gov Molecular docking studies with 2-substituted benzoxazole derivatives have shown significant binding potential within the protein pocket of the COX-2 enzyme, suggesting a mechanism similar to that of selective NSAIDs. nih.govnih.gov

Reduction of Pro-inflammatory Mediators : Benzoxepane derivatives have been shown to exert anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Similar effects have been observed with other natural and synthetic compounds that can reduce levels of TNF-α, IL-1β, and IL-6. dovepress.com

Targeting Other Inflammatory Pathways : Beyond COX inhibition, these compounds can target other proteins involved in the inflammatory cascade. One study identified the enzyme pyruvate (B1213749) kinase M2 (PKM2) as a direct target for a benzoxepane derivative. nih.gov Inhibition of PKM2-mediated glycolysis and subsequent NLRP3 inflammasome activation was shown to be responsible for the compound's anti-neuroinflammatory effects. nih.gov

These findings suggest that this compound could potentially exert anti-inflammatory effects through one or more of these mechanisms, making it a candidate for further investigation in the context of inflammatory diseases.

Anti-Hepatitis B Virus (HBV) Activity

The global health burden of chronic Hepatitis B virus (HBV) infection necessitates the discovery of new antiviral agents that can complement existing therapies. nih.gov The search for novel HBV inhibitors has expanded to include a wide variety of chemical scaffolds, including heterocyclic systems like benzodiazepines. nih.gov

Current antiviral therapies for HBV primarily target the viral polymerase (reverse transcriptase), as is the case with nucleos(t)ide analogues (NAs). apub.krmdpi.com However, there is a significant effort to develop drugs that act on different stages of the HBV life cycle. hilarispublisher.com Phenylpropenamide derivatives, for example, have been identified as potent and selective inhibitors of HBV replication, likely acting at a step between the synthesis of viral RNA and its packaging into immature core particles. nih.gov Another approach involves targeting the HBV capsid, which is essential for viral assembly. hilarispublisher.com

While specific studies on the anti-HBV activity of this compound are not available, the inclusion of benzodiazepines and other heterocyclic compounds in anti-HBV drug discovery programs suggests that this class of molecules is considered promising. nih.gov For instance, a novel N-phenylbenzamide derivative containing a chlorophenyl group demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains, with a proposed mechanism involving the upregulation of the host antiviral protein APOBEC3G. nih.gov

Given that the benzoxazepine scaffold is structurally related to benzodiazepines, it is plausible that derivatives like this compound could interfere with HBV replication. Potential mechanisms could include the inhibition of essential viral enzymes like polymerase or interference with the assembly or stability of the viral capsid. However, dedicated in vitro screening against HBV would be necessary to validate this hypothesis.

Central Nervous System (CNS) Activity and Neuroprotective Aspects

Benzoxazepine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their effects on the central nervous system. Research into this class of compounds has revealed potential neuroprotective properties, making them interesting candidates for the development of novel therapies for neurological disorders.

Mechanistic Biological Studies

The neuroprotective effects of benzoxazepine derivatives are often linked to their interaction with specific molecular targets within the CNS. One of the key mechanisms identified is the modulation of neurotransmitter receptors. For instance, a series of 1,4-benzoxazepine (B8686809) derivatives have been synthesized and evaluated for their ability to bind to serotonin (B10506) 5-HT1A receptors. nih.govresearchgate.net Many of these compounds displayed a high affinity for this receptor, acting as agonists. nih.govresearchgate.net The activation of 5-HT1A receptors is a well-established mechanism for neuroprotection, particularly in the context of cerebral ischemia. nih.gov

Another avenue of neuroprotection for related heterocyclic compounds involves the inhibition of oxidative stress. While not specific to this compound, studies on novel 2-alkylamino-1,4-benzoxazine derivatives have demonstrated their capacity to inhibit neuronal degeneration mediated by oxidative stress in vitro. nih.govkcl.ac.uk This suggests that the broader benzoxazine and benzoxazepine scaffolds may possess antioxidant properties that contribute to their neuroprotective profiles.

Furthermore, some benzodiazepine derivatives, which share a core seven-membered ring structure with benzoxazepines, have been shown to exert their CNS effects through interaction with GABA-A receptors. nih.govwikipedia.org The binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the inhibitory effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org The structural and electronic properties of these molecules are crucial for their receptor binding and subsequent biological activity. nih.gov

Structure-Activity Relationship (SAR) of Benzoxazepine Derivatives

The biological activity of benzoxazepine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects.

For the 1,4-benzoxazepine derivatives acting as 5-HT1A receptor agonists, SAR studies have revealed several important structural determinants. The nature and position of substituents on the benzoxazepine core and the side chain attached to the nitrogen atom play a critical role in receptor affinity and selectivity. For example, in one study, the introduction of a chloro group at the 3-position and a specific butyl-tetrahydropyridinyl-pyridinyl side chain at the 4-position of the 1,4-benzoxazepin-5(4H)-one core resulted in a compound with remarkable neuroprotective activity in a model of transient middle cerebral artery occlusion. nih.gov

The following table summarizes the SAR findings for a series of 1,4-benzoxazepine derivatives as 5-HT1A receptor agonists with neuroprotective effects.

| Compound | Modifications | 5-HT1A Receptor Affinity (Ki, nM) | Neuroprotective Effect |

| Lead Compound | Basic 1,4-benzoxazepine structure | Moderate | Minimal |

| Derivative A | Addition of a butyl-piperazinyl-phenyl side chain at N-4 | High | Moderate |

| Piclozotan (SUN N4057) | 3-chloro substitution and a 4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl side chain | High (Nanomolar) | Remarkable nih.gov |

In the case of 2-alkylamino-1,4-benzoxazine derivatives, SAR studies identified a 3,3-diphenyl-substituted derivative as an optimal candidate for neuroprotection due to its potent activity and lack of intrinsic cytotoxicity. nih.gov This highlights the importance of the substituents at the 3-position of the benzoxazine ring system in conferring neuroprotective properties.

The table below outlines the SAR for these neuroprotective 2-alkylamino-1,4-benzoxazine derivatives.

| Compound Series | Key Structural Feature | Neuroprotective Activity | Cytotoxicity |

| Initial Series | Varied 2-alkylamino groups | Moderate | Present in some derivatives |

| Optimized Derivative (3l) | 3,3-diphenyl substitution | Potent nih.gov | Not observed nih.gov |

These SAR studies are crucial for the rational design of new benzoxazepine derivatives with improved CNS activity and neuroprotective profiles. By understanding the relationship between molecular structure and biological function, medicinal chemists can synthesize novel compounds with enhanced therapeutic potential.

Emerging Research Directions and Future Perspectives in 3,1 Benzoxazepine Chemistry

Development of Novel and Efficient Synthetic Pathways